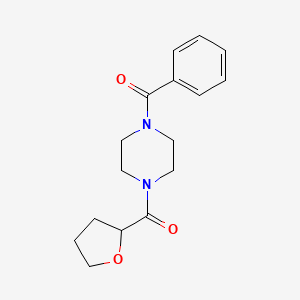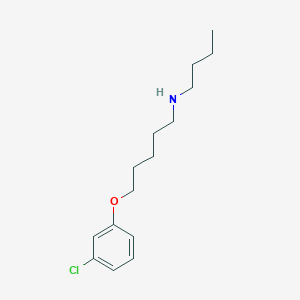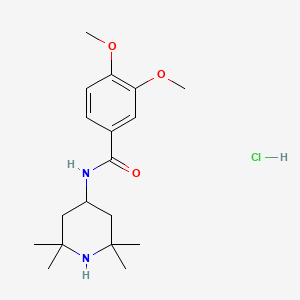
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one, also known as NPTB, is a synthetic compound that belongs to the class of thiochromenones. It is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in regulating insulin signaling and glucose homeostasis. In recent years, NPTB has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
作用機序
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one exerts its pharmacological effects by selectively inhibiting PTP1B, which is a negative regulator of insulin signaling. By blocking PTP1B activity, 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one enhances insulin sensitivity and promotes glucose uptake in skeletal muscle and adipose tissue. 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one also regulates the activity of other signaling pathways, such as the JAK-STAT and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one has been shown to have a range of biochemical and physiological effects, including:
- Improving glucose tolerance and insulin sensitivity
- Reducing body weight and adiposity
- Suppressing inflammation and oxidative stress
- Inhibiting cancer cell growth and metastasis
- Enhancing cognitive function and memory
実験室実験の利点と制限
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one has several advantages as a research tool, including its high selectivity and potency for PTP1B, as well as its ability to modulate multiple signaling pathways. However, there are also limitations to its use, such as its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are required to ensure the safety and efficacy of 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one in experimental models.
将来の方向性
There are several potential future directions for research on 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one, including:
- Investigating its effects on other metabolic pathways and diseases, such as fatty liver disease and cardiovascular disease
- Developing more potent and selective PTP1B inhibitors based on the structure of 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one
- Exploring the use of 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one in combination with other drugs or therapies for improved efficacy
- Conducting clinical trials to evaluate the safety and efficacy of 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one in humans for the treatment of diabetes and other metabolic disorders.
合成法
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one can be synthesized using a multi-step process involving the condensation of 2-nitrobenzaldehyde with piperidine, followed by cyclization with Lawesson's reagent and subsequent oxidation with hydrogen peroxide. The yield of 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one can be optimized by varying the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one has been extensively studied for its therapeutic potential in the treatment of diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, as well as reduce body weight and adiposity. 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one has also been investigated for its anti-inflammatory and anti-cancer properties, as PTP1B has been implicated in the regulation of immune cell function and tumor growth.
特性
IUPAC Name |
3-nitro-4-piperidin-1-ylthiochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-14-13(16(18)19)12(15-8-4-1-5-9-15)10-6-2-3-7-11(10)20-14/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCRKMDGSSBBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792132 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5228511.png)
![1-methyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228515.png)
![6-methoxy-3-(4-methoxyphenyl)-1H-benzo[de]cinnoline](/img/structure/B5228533.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5228538.png)
![2-(4-bromophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5228542.png)
![cyclopentyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5228548.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5228556.png)

![1-(4-fluorophenyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5228568.png)

![6-(2-fluorophenyl)-5-(4-isopropylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5228580.png)

![N,8-dimethyl-3-({methyl[3-(1-pyrrolidinyl)propyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5228596.png)
